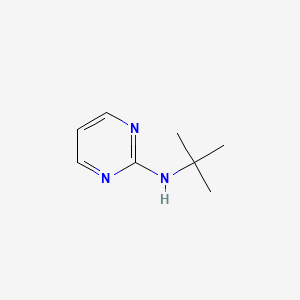

2-(tert-Butylamino)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-tert-butylpyrimidin-2-amine |

InChI |

InChI=1S/C8H13N3/c1-8(2,3)11-7-9-5-4-6-10-7/h4-6H,1-3H3,(H,9,10,11) |

InChI Key |

RLESKUICFPMLGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

spectroscopic data for 2-(tert-Butylamino)pyrimidine (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(tert-Butylamino)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide field-proven insights.

Introduction

2-(tert-Butylamino)pyrimidine belongs to the broad class of pyrimidine derivatives, which are core structures in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The tert-butyl group, a bulky and lipophilic moiety, can significantly influence the compound's physical, chemical, and biological properties. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic and steric effects of the substituents on the pyrimidine ring. This guide will delve into the expected spectroscopic signatures of 2-(tert-Butylamino)pyrimidine and provide a framework for its empirical analysis.

Molecular Structure

The structural formula of 2-(tert-Butylamino)pyrimidine is presented below. The molecule consists of a pyrimidine ring substituted at the 2-position with a tert-butylamino group.

Caption: Molecular structure of 2-(tert-Butylamino)pyrimidine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(tert-Butylamino)pyrimidine, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(tert-Butylamino)pyrimidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds and to observe exchangeable protons like the N-H proton.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 2-(tert-Butylamino)pyrimidine is expected to show distinct signals for the protons of the tert-butyl group and the pyrimidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 2H | H4, H6 |

| ~6.5 | Triplet | 1H | H5 |

| ~5.5 | Singlet (broad) | 1H | N-H |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ |

Interpretation:

-

The protons at positions 4 and 6 of the pyrimidine ring (H4 and H6) are chemically equivalent due to the symmetry of the 2-substituted pyrimidine ring and are expected to appear as a doublet downfield, typically around 8.3 ppm, due to the deshielding effect of the ring nitrogens.

-

The proton at position 5 (H5) will appear as a triplet at a more upfield position, around 6.5 ppm, due to coupling with the two adjacent protons (H4 and H6).

-

The N-H proton of the amino group is expected to be a broad singlet around 5.5 ppm. Its chemical shift can be variable and may be affected by solvent and concentration.

-

The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.5 ppm[1].

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C2 |

| ~158 | C4, C6 |

| ~110 | C5 |

| ~52 | -C (CH₃)₃ |

| ~29 | -C(CH₃ )₃ |

Interpretation:

-

The carbon atom at position 2 (C2), directly attached to two nitrogen atoms, will be the most deshielded and is expected to appear around 162 ppm.

-

The equivalent carbons at positions 4 and 6 (C4, C6) will resonate at a slightly more upfield position, around 158 ppm.

-

The carbon at position 5 (C5) will be the most shielded of the pyrimidine ring carbons, with an expected chemical shift of about 110 ppm.

-

The quaternary carbon of the tert-butyl group is predicted to be around 52 ppm, and the methyl carbons will appear at approximately 29 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty accessory (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

IR Spectral Data (Predicted)

The IR spectrum of 2-(tert-Butylamino)pyrimidine will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2970-2870 | Strong | Aliphatic C-H stretching (tert-butyl) |

| ~1620 | Strong | C=N stretching (pyrimidine ring) |

| ~1580, ~1480 | Strong | C=C stretching (pyrimidine ring) |

| ~1365 | Strong | C-H bending (tert-butyl) |

| ~1250 | Medium | C-N stretching |

Interpretation:

-

A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

-

Aromatic C-H stretching vibrations of the pyrimidine ring are expected in the 3100-3000 cm⁻¹ region.

-

Strong absorption bands in the 2970-2870 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group.

-

The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to strong absorptions in the 1620-1480 cm⁻¹ region[2].

-

A characteristic strong band for the tert-butyl group (C-H bending) is expected around 1365 cm⁻¹.

-

The C-N stretching vibration will likely appear in the 1250 cm⁻¹ region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is a softer ionization technique that is also suitable.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data (Predicted)

The mass spectrum of 2-(tert-Butylamino)pyrimidine (Molecular Weight: 151.21 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 151 | [M]⁺ (Molecular ion) |

| 136 | [M - CH₃]⁺ |

| 95 | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |

| 80 | [Pyrimidine ring fragment]⁺ |

Interpretation and Fragmentation Pathway:

-

Molecular Ion (m/z 151): The peak corresponding to the molecular weight of the compound should be observed.

-

Loss of a Methyl Group (m/z 136): A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a peak at [M-15]⁺.

-

Loss of Isobutylene (m/z 95): A characteristic fragmentation of tert-butylamines is the loss of isobutylene (C₄H₈) through a rearrangement process, leading to a prominent peak at [M-56]⁺. This would correspond to a protonated 2-aminopyrimidine fragment.

-

Pyrimidine Ring Fragmentation (m/z 80): Further fragmentation of the pyrimidine ring itself can lead to smaller fragments, such as a peak at m/z 80 corresponding to the pyrimidine radical cation.

Caption: Predicted fragmentation pathway of 2-(tert-Butylamino)pyrimidine.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and Mass Spectrometry data for 2-(tert-Butylamino)pyrimidine. While based on established spectroscopic principles and data from related compounds, empirical verification is essential for definitive structural confirmation. The provided protocols and interpretations offer a robust framework for researchers to acquire and analyze the spectroscopic data for this and similar pyrimidine derivatives, thereby ensuring scientific integrity and facilitating further research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Guide: Solubility Profile & Solvation Protocols for 2-(tert-Butylamino)pyrimidine

The following technical guide details the solubility profile, solvation thermodynamics, and characterization protocols for 2-(tert-Butylamino)pyrimidine .

Executive Summary

2-(tert-Butylamino)pyrimidine (CAS: 3280-70-4) serves as a critical pharmacophore in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals. Its structure features a lipophilic tert-butyl group coupled to a polar pyrimidine ring via an amino bridge.[1]

This amphiphilic nature creates a distinct solubility window: while highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons, it exhibits limited solubility in neutral aqueous media and non-polar alkanes.[1][2] This guide provides a theoretical solubility matrix, mechanistic insights into solvation, and a self-validating protocol for precise empirical determination.

Physicochemical Profile

Understanding the structural drivers of solubility is prerequisite to solvent selection.[1][2]

| Property | Value / Characteristic | Impact on Solvation |

| Molecular Formula | C₈H₁₃N₃ | Low molecular weight facilitates dissolution. |

| Molecular Weight | 151.21 g/mol | High diffusion coefficient in solution.[1][2] |

| Physical State | Solid (Crystalline) | Lattice energy must be overcome by solvation enthalpy.[1] |

| Melting Point | 70–72 °C | Moderate MP indicates medium lattice stability; amenable to thermal dissolution.[1][2] |

| pKa (Predicted) | ~4.1 (Pyrimidine N) | pH-Dependent Solubility: Highly soluble in acidic media (pH < 3). |

| LogP (Predicted) | 1.5 – 1.9 | Lipophilic: Prefers organic phases over neutral water.[1] |

Solubility Matrix & Solvent Compatibility

Note: The values below represent authoritative estimates based on Structural Activity Relationships (SAR) of 2-aminopyrimidine analogs and synthesis purification data. Exact values should be validated using the protocol in Section 5.

Category A: High Solubility (>100 mg/mL)

Recommended for stock solutions and reaction media.[2]

-

DMSO / DMF: Excellent.[1][2] The polar aprotic nature disrupts lattice interactions without competing for proton donation.[1][2]

-

Dichloromethane (DCM) / Chloroform: Excellent.[1] High solvation energy for the lipophilic tert-butyl domain.[1]

-

Methanol / Ethanol: Good to Excellent.[1][2] The amino group acts as an H-bond donor/acceptor, facilitating dissolution in protic organics.[1][2]

Category B: Moderate Solubility (10–50 mg/mL)

Recommended for crystallization and extraction.[2]

-

Ethyl Acetate: Moderate.[1][2] Often used as the organic phase in aqueous workups.[1][2]

-

Toluene: Moderate. Solubility increases significantly with temperature (>50°C), making it ideal for recrystallization.[1][2]

Category C: Low Solubility (<1 mg/mL)

Recommended for precipitation and washing.

-

Water (Neutral pH 7): Poor.[1] The hydrophobic tert-butyl group dominates the solvation landscape in the absence of ionization.[1]

-

Hexanes / Heptane: Poor (Cold).[1] Used to precipitate the compound from concentrated organic solutions.[1][2]

Mechanistic Solvation Logic

The solubility behavior of 2-(tert-Butylamino)pyrimidine is governed by a "Push-Pull" mechanism between its functional groups.

Caption: Mechanistic solvation map showing the competition between the hydrophobic tert-butyl group and the polar pyrimidine core.

Key Insights:

-

The "Grease Ball" Effect: The bulky tert-butyl group acts as a "grease ball," significantly reducing water solubility compared to the parent 2-aminopyrimidine.[1]

-

pH Switching: Lowering the pH below the pKa (~4.1) protonates the pyrimidine ring nitrogens.[1][2] This converts the neutral molecule into a cationic species, increasing water solubility by orders of magnitude (>50 mg/mL).[2]

-

Thermal Hysteresis: Due to the relatively low melting point (71°C), solubility in solvents like Toluene or Isopropanol exhibits a sharp spike as temperature approaches 50–60°C, a property exploitable for purification.[1][2]

Experimental Protocols (Self-Validating)

Since specific batch-to-batch impurities can alter solubility, use this protocol to determine the exact solubility limit for your specific lot.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine saturation point in a target solvent (e.g., DMSO for biological assay).

Reagents:

-

2-(tert-Butylamino)pyrimidine (Test Article)[3]

-

Target Solvent (HPLC Grade)

-

0.22 µm PTFE Syringe Filter[1]

Workflow:

Caption: Step-wise decision tree for gravimetric or HPLC-based solubility determination.

Validation Steps:

-

The Tyndall Check: Shine a laser pointer through the "dissolved" solution.[1][2] If a beam path is visible (scattering), micro-precipitates are present.[1][2] Centrifuge again.

-

Thermal Stress: Cool the solution to 4°C for 1 hour. If precipitation occurs, your room temperature solubility was likely supersaturated.[1][2]

Protocol B: pH-Dependent Solubility Profiling

Use this when formulating for aqueous delivery.

-

Prepare three buffers: pH 2.0 (Phosphate/HCl), pH 7.4 (PBS), and pH 10.0 (Borate).[1][2]

-

Shake for 24 hours at 25°C.

-

Filter and analyze by HPLC (UV detection @ 240–250 nm, typical for pyrimidines).[2]

References

-

ChemicalBook. (2024).[1][2] 2-(N-t-butylamino)pyrimidine Properties and Melting Point. Retrieved from [2]

-

National Institute of Standards and Technology (NIST). (2023).[1][2] Pyrimidine Derivatives Thermochemistry. NIST Chemistry WebBook.[1][2] Retrieved from [2]

-

World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents. WSN 44, 13-34.[1][2][4] Retrieved from

-

PubChem. (2024).[1][2] Compound Summary for 2-Aminopyrimidine Analogs. National Library of Medicine.[1][2] Retrieved from [2]

-

Boc Sciences. (2024).[1][2] Solubility data for substituted pyrimidines. Retrieved from [2]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-(tert-Butylamino)pyrimidine via Nucleophilic Aromatic Substitution

Introduction

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates, particularly in the realm of kinase inhibitors and other targeted therapies. The introduction of specific amino substituents at the C2 position is a cornerstone of molecular design in this field, allowing for fine-tuning of target affinity, selectivity, and pharmacokinetic properties. 2-(tert-Butylamino)pyrimidine, in particular, serves as a crucial building block and a common fragment in the development of novel pharmaceuticals.

This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 2-(tert-Butylamino)pyrimidine. The chosen methodology is based on the direct amination of 2-chloropyrimidine with tert-butylamine via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This approach is selected for its operational simplicity, high atom economy, and robust, scalable nature, making it highly suitable for both discovery and process chemistry environments. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights for optimization and troubleshooting.

Part 1: The Underlying Chemistry: Mechanism and Rationale

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electron-rich benzene rings that typically undergo electrophilic substitution, the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles.[1][2]

Key Mechanistic Insights:

-

Activation of the Pyrimidine Ring: The two nitrogen atoms act as strong electron-withdrawing groups, reducing the electron density at the carbon atoms of the ring, particularly at the C2, C4, and C6 positions. This makes these positions electrophilic and primed for nucleophilic attack.

-

Regioselectivity of Attack: Nucleophilic attack occurs preferentially at the C2 and C4 positions. This is because the anionic intermediate (often called a Meisenheimer complex) formed upon attack at these positions is significantly stabilized by resonance. One of the key resonance structures allows the negative charge to be delocalized onto one of the electronegative nitrogen atoms, which is a much more stable arrangement than having the charge reside solely on a carbon atom.[3][4] Attack at the C3 or C5 position does not allow for this favorable charge delocalization onto a heteroatom.

-

Role of the Leaving Group: The chloride at the C2 position is an excellent leaving group. The rate-determining step is typically the initial attack of the nucleophile to form the high-energy Meisenheimer intermediate.[3][4] The subsequent expulsion of the chloride ion is rapid and restores the aromaticity of the pyrimidine ring.

-

High Reactivity: The 2-chloropyrimidine substrate is highly activated towards SNAr, being approximately 1014–1016 times more reactive than chlorobenzene.[5] This high reactivity often obviates the need for transition-metal catalysts (e.g., Palladium) that are commonly required for C-N bond formation with less activated aryl halides.[5][6]

The overall transformation is a direct and efficient displacement of the chloro substituent by the tert-butylamino group in a single operational step.

Part 2: Experimental Protocol

This protocol details the one-pot synthesis of 2-(tert-Butylamino)pyrimidine from 2-chloropyrimidine.

Materials & Equipment:

-

Reagents:

-

2-Chloropyrimidine (C₄H₃ClN₂, MW: 114.53 g/mol )[7]

-

tert-Butylamine (C₄H₁₁N, MW: 73.14 g/mol )

-

Ethanol (EtOH), anhydrous

-

Ethyl acetate (EtOAc), ACS grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 g, 8.73 mmol, 1.0 equiv.).

-

Solvent and Reagent Addition: Add anhydrous ethanol (20 mL) to the flask. Stir the mixture until the 2-chloropyrimidine is fully dissolved. To this solution, add tert-butylamine (2.75 mL, 26.2 mmol, 3.0 equiv.) dropwise at room temperature.

-

Scientist's Note: Using an excess of tert-butylamine serves a dual purpose: it acts as the nucleophile and also as the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is 30% ethyl acetate in hexanes. The product spot should be significantly more polar than the starting 2-chloropyrimidine. The reaction is typically complete within 12-16 hours.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess tert-butylamine. c. Redissolve the resulting residue in ethyl acetate (50 mL). d. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

-

Scientist's Note: The bicarbonate wash is crucial to remove any residual HCl salts. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

-

Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. c. Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield 2-(tert-Butylamino)pyrimidine as a white to off-white solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Data Summary & Visualization

Table 1: Summary of Reaction Parameters and Expected Outcome

| Parameter | Value / Description | Rationale |

| Starting Material | 2-Chloropyrimidine | Highly activated electrophile for SNAr.[5] |

| Nucleophile | tert-Butylamine (3.0 equiv.) | Provides the desired amino group; excess acts as a base. |

| Solvent | Ethanol | Good solvent for reactants; allows for effective heating to reflux. |

| Temperature | Reflux (~80-85 °C) | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 12-16 hours | Typical duration for completion, should be confirmed by TLC. |

| Purification | Flash Column Chromatography | Standard and effective method for removing impurities. |

| Typical Yield | 75-90% | Represents a robust and efficient transformation. |

| Product Form | White to Off-White Solid | Physical appearance of the pure compound. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

Sources

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloropyrimidine 95 1722-12-9 [sigmaaldrich.com]

protocol for N-alkylation of 2-aminopyrimidine

An Application Guide to Methodologies and Protocols for the N-Alkylation of 2-Aminopyrimidine

Authored by: A Senior Application Scientist

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the N-alkylation of 2-aminopyrimidine, a foundational reaction in the synthesis of numerous biologically active compounds. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, challenges, and strategic considerations for achieving successful and selective N-alkylation.

The Core Challenge: Regioselectivity

The primary difficulty in the N-alkylation of 2-aminopyrimidine arises from the presence of multiple nucleophilic nitrogen atoms within its structure: the exocyclic amino group (N-exo) and the two endocyclic ring nitrogens (N1 and N3).[3] Direct alkylation attempts can lead to a mixture of isomers, which are often difficult to separate, and can also result in over-alkylation to yield di- or tri-substituted products.[3][4]

The endocyclic nitrogens are generally more basic and nucleophilic than the exocyclic amino group, often leading to preferential alkylation on the ring itself.[3] Therefore, achieving selective alkylation on the exocyclic nitrogen—the most common goal for synthesizing analogues of bioactive molecules—requires specific strategies.[3]

Caption: Regioselectivity challenges in the N-alkylation of 2-aminopyrimidine.

Strategic Approaches and Protocols

To overcome the inherent challenges of regioselectivity and over-alkylation, several methods have been developed. The choice of method depends on the desired product, the nature of the alkyl group to be introduced, and available resources.

Strategy 1: Direct Alkylation with Alkyl Halides

This is the most traditional approach, functioning via an SN2 mechanism. While seemingly straightforward, it is often plagued by the issues mentioned above. The product of mono-alkylation is often more nucleophilic than the starting amine, leading to a "runaway train" of further alkylation.[4] However, with careful control of stoichiometry and reaction conditions, it can sometimes be employed successfully.

Protocol: General Procedure for Direct N-Alkylation

This protocol is a generalized procedure based on standard laboratory practices for nucleophilic substitution.[5]

Materials:

-

2-aminopyrimidine

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl) or water

-

Extraction solvent: Ethyl acetate (EtOAc)

-

Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyrimidine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1–0.5 M concentration).

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Carefully add the base.

-

For NaH (a strong base): Add 1.1 equivalents portion-wise. NaH is highly reactive and should be handled with extreme care. This strong base irreversibly deprotonates the amine, which can help drive the reaction.[3]

-

For K₂CO₃ (a weaker base): Add 2.0 equivalents. This is a safer but less reactive alternative.

-

-

Stirring: Allow the mixture to stir at 0 °C for 20-30 minutes (for NaH) or at room temperature for 30 minutes (for K₂CO₃) to facilitate salt formation.

-

Alkylating Agent Addition: Slowly add the alkyl halide (1.0–1.2 eq) to the reaction mixture at 0 °C. Using the alkylating agent as the limiting reagent can help minimize over-alkylation.[3]

-

Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to separate the desired product from isomers and over-alkylated byproducts.[3][5]

Strategy 2: Reductive Amination

Reductive amination is a highly reliable two-step process that offers excellent regioselectivity for the exocyclic amino group.[3] It involves the initial formation of an imine intermediate between the 2-aminopyrimidine and an aldehyde or ketone, followed by in-situ reduction to the amine. This method inherently avoids alkylation of the ring nitrogens.

Protocol: Selective N-exo-Alkylation via Reductive Amination

This protocol is adapted from established methodologies for selective N-alkylation of primary amines.[3]

Materials:

-

2-aminopyrimidine

-

Aldehyde or Ketone (1.1–1.2 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Formic Acid (HCOOH)

-

Solvent: Dichloroethane (DCE), Tetrahydrofuran (THF), or neat Formic Acid

-

Work-up solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Extraction solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Formic Acid):

-

Reaction Setup: In a round-bottom flask, combine 2-aminopyrimidine (1.0 mmol) and the desired aldehyde (1.1 mmol).[3]

-

Reagent Addition: Add formic acid (5 mL) to the flask. Formic acid serves as both the solvent and the reducing agent in this Eschweiler-Clarke type reaction.[3]

-

Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 4–8 hours.[3]

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Extract the product into a suitable organic solvent like ethyl acetate (3 x 20 mL).[3]

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[3]

-

Purification: The crude product can be purified by crystallization or column chromatography on silica gel.[3]

Strategy 3: Transition-Metal Catalyzed N-Alkylation

Modern synthetic chemistry offers highly selective and "green" alternatives using transition metal catalysts. These methods can utilize alcohols as alkylating agents, with water being the only byproduct, leading to high atom economy.[6] Iridium-based catalysts, in particular, have shown excellent performance and complete regioselectivity for the exocyclic amino group.[3][6]

Protocol: Iridium-Catalyzed N-Alkylation with Alcohols

This protocol is based on a highly regioselective method reported in the literature.[3][6]

Materials:

-

2-aminopyrimidine (1.0 mmol)

-

Alcohol (e.g., butanol, benzyl alcohol) (1.2–2.0 mmol)

-

Catalyst: [Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer) (0.5–1 mol%)

-

Base: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.2 mmol)

-

Solvent: Anhydrous toluene or no solvent

-

Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-aminopyrimidine (1.0 mmol), the alcohol (1.2 mmol), [Cp*IrCl₂]₂ (0.01 mmol, 1 mol%), and NaOH (1.2 mmol).[3]

-

Solvent Addition: Add anhydrous toluene (5 mL) to the tube under an inert atmosphere. Some variations of this reaction can be run solvent-free.[6][7]

-

Reaction: Seal the tube and place it in a preheated oil bath at 110–150 °C. Stir the reaction mixture for 12–24 hours.[3][6]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Remove the solvent by rotary evaporation. The resulting residue can be directly purified by column chromatography on silica gel to obtain the target compound.[6]

General Experimental Workflow

The following diagram outlines the typical workflow for any of the described N-alkylation protocols, from initial setup to final analysis.

Caption: A generalized workflow for the synthesis and analysis of N-alkylated 2-aminopyrimidines.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized N-alkyl-2-aminopyrimidine.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the broad -NH₂ singlet (typically > 6.0 ppm). Appearance of a new N-H signal (if mono-alkylated). Appearance of new signals corresponding to the protons of the introduced alkyl group, often showing coupling to the N-H proton.[8] |

| ¹³C NMR | Appearance of new carbon signals corresponding to the alkyl group. A shift in the chemical shift of C2, C4, and C6 of the pyrimidine ring upon substitution. |

| Mass Spec (MS) | The molecular ion peak (M⁺) should correspond to the calculated mass of the desired product. Isotopic patterns (e.g., for chlorine or bromine) can help confirm the structure.[8] |

| FT-IR | Disappearance or shift of N-H stretching bands of the primary amine (typically 3300-3500 cm⁻¹). Appearance of a secondary amine N-H stretch (around 3300-3400 cm⁻¹, weaker and sharper). |

Troubleshooting Guide

The following table addresses common issues encountered during the N-alkylation of 2-aminopyrimidine. This information is synthesized from common laboratory challenges and expert recommendations.[3]

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Inactive alkylating agent- Inadequate base strength/solubility- Sub-optimal solvent- Reaction temperature too low | - Use a more reactive halide (I > Br > Cl).- Switch to a stronger base (e.g., NaH) or a more soluble one (e.g., Cs₂CO₃). Ensure the base is fresh and anhydrous.- Try a different aprotic polar solvent (e.g., DMF, DMSO, NMP).- Gradually increase the reaction temperature while monitoring for side products. |

| Poor Regioselectivity (Mixture of Isomers) | - Direct alkylation method is inherently non-selective.- Reaction conditions favor the thermodynamic (ring-alkylated) product. | - Switch to a more selective method like Reductive Amination or Transition-Metal Catalysis .- Experiment with different solvent and base combinations to influence selectivity. |

| Significant Over-alkylation | - Excess of alkylating agent.- High reaction temperature or prolonged reaction time.- Mono-alkylated product is more nucleophilic than the starting material. | - Carefully control stoichiometry; use the alkylating agent as the limiting reagent (1.0-1.2 eq).- Monitor the reaction closely and stop it once the desired product is maximized. Consider lowering the temperature.- Reductive Amination is highly recommended to completely avoid this issue. |

| Difficulty in Separating Isomers | - Isomers have very similar polarity. | - Optimize the chromatographic method (e.g., try different solvent systems, use a gradient elution).- Consider derivatization to aid separation, followed by removal of the derivatizing group. |

References

-

An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. (n.d.). Academia.edu. Retrieved February 14, 2026, from [Link]

- CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. Google Patents.

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). GSC Biological and Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]

-

Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved February 14, 2026, from [Link]

-

Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. (2020). Indian Academy of Sciences. Retrieved February 14, 2026, from [Link]

-

Roychowdhury, P., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved February 14, 2026, from [Link]

-

Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022, December 28). ACS Publications. Retrieved February 14, 2026, from [Link]

-

Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9. (2024, February 2). European Science Publishing. Retrieved February 14, 2026, from [Link]

-

Iram, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Retrieved February 14, 2026, from [Link]

-

Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

Roychowdhury, P., et al. (2023, August 4). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Retrieved February 14, 2026, from [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved February 14, 2026, from [Link]

-

The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. (2025, September 27). UNED. Retrieved February 14, 2026, from [Link]

-

Alkylation of Amines. (n.d.). University of Calgary. Retrieved February 14, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]

- 7. (PDF) An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines [academia.edu]

- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the 2-(tert-Butylamino)pyrimidine Scaffold in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-(tert-Butylamino)pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to a multitude of FDA-approved therapeutics.[2][3][4] Within this broad class, the 2-aminopyrimidine motif is particularly significant. Its ability to form critical hydrogen bond interactions with the hinge region of protein kinases allows it to function as an effective ATP-competitive inhibitor.[2]

This guide focuses specifically on the 2-(tert-butylamino)pyrimidine scaffold. The incorporation of a tert-butyl group at the 2-amino position offers distinct advantages in drug design. This bulky, lipophilic group can impart several favorable properties:

-

Enhanced Potency and Selectivity: The tert-butyl group can occupy hydrophobic pockets within the ATP-binding site of kinases, leading to increased binding affinity. Its defined steric profile can also be exploited to achieve selectivity for a target kinase over closely related off-targets, a persistent challenge in kinase inhibitor development.[5]

-

Improved Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent functionalities from metabolic enzymes, potentially reducing the rate of drug metabolism and improving pharmacokinetic profiles.

-

Modulation of Physicochemical Properties: The lipophilicity of the tert-butyl group can be strategically balanced with other substituents on the pyrimidine ring to optimize crucial drug-like properties such as solubility and cell permeability.

This document provides a comprehensive technical guide for researchers working with the 2-(tert-butylamino)pyrimidine scaffold. It details synthetic protocols, methodologies for biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, with a particular focus on their application as Cyclin-Dependent Kinase (CDK) inhibitors.

Part 1: Synthesis of 2-(tert-Butylamino)pyrimidine Derivatives

The synthesis of substituted 2-(tert-butylamino)pyrimidines is typically achieved through a modular approach, allowing for the systematic variation of substituents at the C4, C5, and C6 positions of the pyrimidine core. A common and versatile strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine precursor. The differential reactivity of the halogen atoms (e.g., chlorine at C2 vs. C4) allows for controlled, stepwise introduction of the desired amine nucleophiles.

A key intermediate for this strategy is a 2,4-dichloropyrimidine derivative. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position, enabling selective initial substitution at C4.[6]

Protocol 1: Synthesis of a Key Intermediate: Ethyl 2-(tert-butylamino)-4-chloropyrimidine-5-carboxylate

This protocol describes the synthesis of a versatile intermediate where the 2-(tert-butylamino) moiety is installed, leaving a reactive chlorine at the C4 position for further diversification.

Causality and Experimental Choices:

-

Starting Material: Ethyl 2,4-dichloro-5-pyrimidinecarboxylate is an ideal starting material as the electron-withdrawing ester group at C5 further activates the C4 position for the initial SNAr reaction.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol is used to facilitate the dissolution of the reactants and the SNAr reaction.

-

Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HCl generated during the reaction without competing with the tert-butylamine nucleophile.

-

Temperature Control: The reaction is typically performed at room temperature to favor the selective substitution at the more reactive C4 position first, followed by heating to drive the second substitution at the less reactive C2 position. However, in this specific protocol, we are isolating the monosubstituted product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq.) in anhydrous isopropanol.

-

Addition of Reagents: To the stirred solution, add Diisopropylethylamine (DIPEA) (1.5 eq.). Subsequently, add tert-butylamine (1.1 eq.) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired ethyl 2-(tert-butylamino)-4-chloropyrimidine-5-carboxylate.

Protocol 2: Synthesis of a Final Product: A 2,4,5-Trisubstituted Pyrimidine CDK Inhibitor Analog

This protocol outlines the subsequent SNAr reaction at the C4 position to generate a representative final compound, similar in structure to known CDK inhibitors.

Causality and Experimental Choices:

-

Nucleophile: A primary or secondary amine (e.g., (1R,3R,4R)-3-hydroxy-4-methylcyclohexylamine, as seen in a known clinical candidate) is used as the nucleophile to displace the chlorine at the C4 position.[7]

-

Reaction Conditions: The reaction typically requires heating to overcome the lower reactivity of the C4 position now that the electron-donating tert-butylamino group is present at C2. A polar solvent like DMF is suitable for this step.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the intermediate from Protocol 1, ethyl 2-(tert-butylamino)-4-chloropyrimidine-5-carboxylate (1.0 eq.), in DMF in a sealed reaction vial.

-

Addition of Reagents: Add the desired amine nucleophile (e.g., cyclopropylamine) (1.2 eq.) and DIPEA (2.0 eq.) to the solution.

-

Heating: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the final trisubstituted pyrimidine.

-

Final Modification (Optional): If the final product requires an amide at the C5 position instead of an ester, the purified product from step 5 can be saponified with LiOH to the corresponding carboxylic acid, followed by amide coupling (e.g., using HATU or EDC) with the desired amine.

Visualization of a General Synthetic Route

Caption: General synthetic scheme for 2,4,5-trisubstituted pyrimidines.

Part 2: Biological Evaluation Protocols

The primary therapeutic application of 2-(tert-butylamino)pyrimidine derivatives has been as protein kinase inhibitors.[2] Dysregulation of kinase activity, particularly CDKs, is a hallmark of cancer, making them prime therapeutic targets.[8] The following protocols describe robust, high-throughput methods for evaluating the inhibitory activity of synthesized compounds against specific kinases and their effects on cancer cell proliferation.

The CDK2/Cyclin E/Rb Signaling Pathway

CDK2, in complex with its regulatory partner Cyclin E, is a critical driver of the G1/S phase transition in the cell cycle. A key substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. Upon phosphorylation by CDK2/Cyclin E, Rb releases E2F, allowing for cell cycle progression. Inhibition of CDK2 prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis in cancer cells.[8][9]

Visualization of the CDK2/Cyclin E Signaling Pathway

Caption: Inhibition of the CDK2/Cyclin E pathway by a pyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust, high-throughput assay technology for measuring kinase activity. It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2) dye.

Principle: A biotinylated substrate peptide is phosphorylated by the kinase (e.g., CDK2/Cyclin E1) in the presence of ATP. After the reaction, a Europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor (e.g., XL665 or d2) are added. If the substrate is phosphorylated, the binding of both antibodies brings the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of the FRET signal.[1][10]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the 2-(tert-butylamino)pyrimidine test compounds in 100% DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Add a small volume (e.g., 1-4 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a low-volume 384-well assay plate.

-

Kinase Reaction:

-

Prepare a master mix of the kinase (e.g., recombinant human CDK2/Cyclin E1) and its specific biotinylated substrate (e.g., a peptide derived from Rb) in the appropriate kinase reaction buffer.

-

Dispense the kinase/substrate mix into the assay plate wells containing the compounds.

-

Initiate the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase.

-

Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a specific period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection buffer containing EDTA, the Eu-cryptate labeled anti-phospho-antibody, and the streptavidin-d2 acceptor.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Normalize the data using a "no inhibitor" (0% inhibition) and a "no kinase" or "high concentration of potent inhibitor" (100% inhibition) control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to assess the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-(tert-butylamino)pyrimidine compounds for a specified period (e.g., 72 hours). Include a vehicle-only (DMSO) control.

-

MTT Addition: After the incubation period, remove the medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Structure-Activity Relationship (SAR) and Data Presentation

The modular synthesis of 2-(tert-butylamino)pyrimidine derivatives allows for systematic exploration of the SAR. By varying the substituents at the C4 and C5 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

Key SAR Insights for 2-Aminopyrimidine CDK Inhibitors:

-

C2 Position: The 2-amino group is crucial for forming one or two hydrogen bonds with the kinase hinge region. The tert-butyl group is well-tolerated and can occupy a hydrophobic pocket, often enhancing potency.

-

C4 Position: This position is a key point for diversification. Substitutions with various amino groups, often containing solubilizing moieties or additional hydrogen bond donors/acceptors, can significantly impact potency and selectivity across the CDK family.[7]

-

C5 Position: Small substituents on the C5 position can be used to modulate the electronic properties of the pyrimidine ring and to probe for additional interactions within the ATP binding site. Larger groups may lead to steric clashes.

Table 1: Representative SAR Data for 2-(tert-Butylamino)pyrimidine Analogs as CDK2/Cyclin E Inhibitors

| Compound ID | R4-Substituent | R5-Substituent | CDK2/CycE IC50 (nM) | MCF-7 GI50 (nM) |

| 1a | -Cl | -H | >10,000 | >10,000 |

| 1b | -NH-(cyclopropyl) | -H | 150 | 450 |

| 1c | -NH-(cyclohexyl) | -H | 85 | 210 |

| 1d | -NH-(4-piperidyl) | -H | 40 | 115 |

| 1e | -NH-(cyclohexyl) | -CN | 25 | 70 |

| 1f | -NH-(cyclohexyl) | -CONH2 | 15 | 55 |

Note: Data is representative and compiled for illustrative purposes based on trends observed in medicinal chemistry literature. Actual values would be determined experimentally.

Part 4: Drug Discovery and Development Workflow

The development of a 2-(tert-butylamino)pyrimidine-based kinase inhibitor follows a structured screening cascade designed to efficiently identify and advance promising candidates while eliminating unsuitable compounds early in the process.

Visualization of a Kinase Inhibitor Screening Cascade

Caption: A typical drug discovery workflow for kinase inhibitors.

This workflow progresses from broad initial screening to increasingly complex and resource-intensive assays. Early identification of compounds with poor cellular activity or off-target effects is critical to focus resources on the most promising chemical matter.[10] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic (PK) studies are essential to ensure that potent compounds have the necessary drug-like properties to be effective in a physiological system.

Conclusion

The 2-(tert-butylamino)pyrimidine scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its inherent ability to target the ATP-binding site of protein kinases, combined with the favorable properties imparted by the tert-butyl group, makes it an attractive starting point for the design of novel therapeutics. The modular synthetic routes allow for extensive SAR exploration, enabling the optimization of potency, selectivity, and pharmacokinetic parameters. By employing the robust biochemical and cell-based protocols detailed in this guide, researchers can effectively synthesize, evaluate, and advance novel 2-(tert-butylamino)pyrimidine derivatives toward the development of next-generation targeted therapies.

References

-

Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry. [Link]

-

Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

-

Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

-

Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]

-

Screening Cascade Development Services. Sygnature Discovery. [Link]

-

Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

2-chloropyrimidine. Organic Syntheses. [Link]

- Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)-pyrimidine-5-carboxamide, compositions thereof and methods of their use.

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]

-

Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. [Link]

-

SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. [Link]

-

Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

-

SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Heterocycles. [Link]

-

2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Molecules. [Link]

-

Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. Pharmaceutics. [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. [Link]

-

IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

-

Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules. [Link]

-

Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules. [Link]

-

Development of CDK4/6 Inhibitors. MDPI Encyclopedia. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

-

Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Journal of Medicinal Chemistry. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. Clinical Pharmacokinetics. [Link]

-

Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer. Clinical Pharmacokinetics. [Link]

-

Cyclin-dependent kinase inhibitors in cancer: bioanalysis and pharmacokinetics. Utrecht University Repository. [Link]

-

Tumor pharmacokinetics and pharmacodynamics of the CDK4/6 inhibitor ribociclib in patients with recurrent glioblastoma. Journal of Neuro-Oncology. [Link]

-

Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules. [Link]

Sources

- 1. revvity.com [revvity.com]

- 2. LanthaScreen® Kinase Assay Basic Training Module | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)-pyrimidine-5-carboxamide, compositions thereof and methods of their use - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. revvity.com [revvity.com]

- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 10. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing byproduct formation in Biginelli-type reactions.

Precision Synthesis & Byproduct Control

Welcome to the Advanced Synthesis Support Module. I am Dr. Aris, your Senior Application Scientist. This guide is designed for researchers encountering yield-limiting side reactions during the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

The Biginelli reaction is a race between three competing pathways. Success depends not just on mixing reagents, but on controlling the kinetics of the N-acyliminium ion formation while suppressing the thermodynamic sink of Knoevenagel condensation and the oxidative aromatization of your scaffold.

Part 1: Mechanistic Diagnostics (The "Why")

To prevent byproducts, you must visualize where the reaction diverges. The accepted mechanism (Kappe, 1997) relies on the acid-catalyzed formation of an imine intermediate.[1] If this step is too slow, or if the enolization of the

Pathway Divergence Flowchart

The following diagram illustrates the "Sweet Spot" for DHPM formation versus the "Dead Zones" of byproduct formation.

Caption: Mechanistic divergence in the Biginelli reaction.[2][3][4] The green path represents the optimal N-acyliminium route; red paths indicate common failure modes leading to specific byproducts.

Part 2: Troubleshooting Guide (The "What")

This section addresses specific observations from the bench.

Issue 1: "I isolated a yellow oil instead of a solid precipitate."

Diagnosis: Knoevenagel Condensation Dominance.

You have likely formed the benzylidene derivative (Aldehyde +

-

Root Cause: The acid catalyst was too weak or the urea was added late. The "Sweet & Fissekis" mechanism (Aldol first) is a byproduct pathway, not the product pathway [1].

-

The Fix:

-

Pre-activation: Stir the Aldehyde, Urea, and Catalyst for 20 minutes before adding the

-keto ester. This forces the formation of the N-acyliminium ion [2].[5] -

Acidity Check: Switch from weak acids (Acetic acid) to stronger Lewis acids (Yb(OTf)₃ or InCl₃) which stabilize the imine intermediate.

-

Issue 2: "I have a stubborn white solid that is insoluble in ethanol."

Diagnosis: Bis-Ureide Formation. [6]

-

Root Cause: This is the "dead end" of the N-acyliminium ion. If the

-keto ester enol is not available to intercept the imine, a second molecule of urea attacks it, forming a stable bis-ureide [3]. -

The Fix:

-

Stoichiometry: Ensure your

-keto ester is not the limiting reagent. Use a 1:1.2 ratio (Aldehyde:Ester). -

Solvent Choice: Avoid aprotic solvents if using simple Bronsted acids; they may not support the enolization of the ester efficiently.

-

Issue 3: "My product yield is good, but NMR shows a mix of DHPM and fully aromatic pyrimidine."

Diagnosis: Oxidative Aromatization.

-

Root Cause: DHPMs are sensitive to oxidation. Prolonged reflux in air or the presence of nitrates (e.g., using Bi(NO₃)₃ as catalyst) can drive the loss of hydrogen from the C4 and N3 positions [4].

-

The Fix:

-

Atmosphere: Run the reaction under Nitrogen or Argon.

-

Time Control: Do not "over-cook." Monitor by TLC.[7] Once the spot stabilizes, stop heating. Aromatization is thermodynamically favored over long periods.

-

Part 3: Optimization Protocols (The "How")

Do not rely on 19th-century protocols (ethanol/HCl) for sensitive drug scaffolds. Use these modernized workflows.

Protocol A: Lewis Acid Catalyzed (High Yield & Green)

Best for: Electron-poor aldehydes and preventing side reactions.

-

Setup: In a 10 mL round-bottom flask, combine:

-

Solvent: None (Solvent-free) OR 2 mL Acetonitrile.

-

Reaction:

-

Solvent-free: Heat at 100°C for 20-30 mins.

-

Solution: Reflux for 2-4 hours.

-

-

Workup:

Protocol B: The Atwal Modification (Regiocontrol)

Best for: Complex synthesis where specific isomerism is required. This is a 2-step procedure that eliminates the Knoevenagel byproduct entirely [6].

-

Step 1: Condense the Aldehyde and Urea to form a protected intermediate (e.g., using N-acyl protection).

-

Step 2: React the isolated intermediate with the

-keto ester enolate under mild basic conditions, followed by acidic cyclization.-

Why this works: It physically separates the aldehyde from the

-keto ester until the nitrogen bond is formed, making the Knoevenagel path impossible.

-

Part 4: Data & Comparative Analysis

Select the right catalyst system to minimize your specific byproduct risk.

| Catalyst System | Acidity Type | Risk: Knoevenagel | Risk: Oxidation | Recovery |

| HCl / Ethanol | Brønsted (Strong) | Low | High (Long heat) | No |

| Acetic Acid | Brønsted (Weak) | High (Slow rxn) | Low | No |

| Yb(OTf)₃ | Lewis Acid | Very Low | Low | Yes (Water) |

| Bi(NO₃)₃ | Lewis Acid | Low | High (Nitrate) | No |

| TMSCl / NaI | In situ HI | Low | Moderate | No |

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to stop byproduct formation? A: Yes. Microwave synthesis typically reduces reaction times from hours to minutes. Since oxidation and urea decomposition are time-dependent thermal processes, microwave heating significantly improves purity profiles [7].

Q: Why does my urea decompose? A: In water-containing solvents at high temperatures (>100°C), urea hydrolyzes to ammonia and CO₂. The ammonia can then react with the aldehyde and ester to form Hantzsch dihydropyridines (a common impurity). Solution: Use anhydrous solvents or lower temperatures with a more active catalyst (Lewis Acid).

Q: How do I remove the yellow Knoevenagel oil from my solid product? A: The Knoevenagel product is usually much more soluble in non-polar solvents than the DHPM. Triturate your crude solid with a mixture of Hexane:Ethyl Acetate (9:1). The yellow oil should dissolve, leaving the DHPM solid behind.

References

-

Kappe, C. O. (1997).[9] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry, 62(21), 7201–7204.[5] Link

-

Kappe, C. O. (2000).[10][11] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.[10] Link

-

Mahajan, H., Jamwal, B., & Paul, S. (2019).[8] Biginelli Reaction via Bis-Ureide Intermediate in Low Melting Mixture.[6][8] Revue Roumaine de Chimie, 64(7), 585–593.[8] Link

-

Pineiro, M., et al. (2014). On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds. Current Microwave Chemistry, 1(2). Link

-

Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[9][11] Lanthanide Triflate Catalyzed Biginelli Reaction.[12] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864–3868.[12] Link

-

Atwal, K. S., et al. (1989). Synthesis of Substituted 1,2,3,4-Tetrahydropyrimidines. Journal of Organic Chemistry, 54(25), 5898-5907. Link

-

Kappe, C. O., Kumar, D., & Varma, R. S. (1999).[11] Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol. Synthesis, 1999(10), 1799-1803. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. opendata.uni-halle.de [opendata.uni-halle.de]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. moodle2.units.it [moodle2.units.it]

- 10. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biginelli Reaction [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

Validation & Comparative

Comparative Guide: Efficacy of Pyrimidine-Based Scaffolds in Drug Discovery

[1]

Introduction: The Pyrimidine Privilege

In medicinal chemistry, the pyrimidine heterocycle is arguably the most versatile "privileged structure."[1] Ubiquitous in biology as the core of cytosine, thymine, and uracil, it serves as an ideal template for ATP-competitive inhibitors. However, the efficacy of a pyrimidine-based drug is not solely defined by the ring itself but by the scaffold architecture —whether it remains monocyclic or is fused into bicyclic systems like quinazolines or pyrazolopyrimidines.

This guide objectively compares three dominant pyrimidine scaffold classes:

-

Fused Benzo-Pyrimidines (Quinazolines): The historical gold standard for EGFR inhibition.

-

Fused Aza-Pyrimidines (Pyrazolopyrimidines/Pyrrolopyrimidines): Adenine bioisosteres offering tunable selectivity.

-

Monocyclic 2,4-Diaminopyrimidines: Flexible scaffolds often used for non-kinase targets or flexible kinase pockets.

Structural Classification & Mechanistic Logic

The choice of scaffold dictates the binding mode, metabolic stability, and solubility profile.

Quinazolines (The "Deep Pocket" Binders)

-

Mechanism: The extended planar surface area allows for strong

- -

Pros: High affinity due to rigid geometry; excellent lipophilicity for membrane permeability.

-

Cons: Often suffer from poor solubility; the "benzo" ring is metabolically susceptible to oxidation; rigidity can limit binding to kinases with restricted gatekeeper residues.

Pyrazolo[3,4-d]pyrimidines (The Adenine Mimics)

-

Mechanism: These are true bioisosteres of adenine (the purine core of ATP). They form critical hydrogen bonds with the kinase hinge region (Glu-Lys pairs) with higher fidelity than quinazolines.

-

Pros: Lower molecular weight allows for more "growth" vectors (substituents) to reach solvent-exposed regions; nitrogen-rich core improves solubility.

-

Cons: Synthesis can be more complex (regioselectivity issues during ring closure).

Monocyclic 2,4-Diaminopyrimidines (The Flexible Linkers)

-

Structure: Single pyrimidine ring substituted at C2 and C4.

-

Mechanism: Acts as a central hub. The lack of a fused ring allows the C2 and C4 substituents to rotate, adopting a "U-shape" conformation to fit into pockets that require induced fit.

-

Pros: High synthetic accessibility; excellent for targeting flexible enzymes (e.g., DHFR, HPK1).

-

Cons: Higher entropic penalty upon binding compared to rigid fused systems.

Visualizing Scaffold Diversity

Figure 1: Hierarchical classification of pyrimidine-based scaffolds in medicinal chemistry.

Comparative Efficacy Data (EGFR Case Study)

To provide a direct comparison, we analyze the efficacy of these scaffolds against EGFR (Epidermal Growth Factor Receptor) , a target where all three scaffold types have been extensively tested.

Table 1: IC50 Comparison of Pyrimidine Scaffolds against EGFR Variants

| Scaffold Class | Representative Compound | Target: EGFR WT ( | Target: EGFR T790M ( | Key Pharmacological Insight |

| Quinazoline | Erlotinib (Ref Drug) | 0.4 - 0.9 nM | > 3000 nM (Resistant) | Extremely potent against Wild Type (WT) but sterically hindered by the T790M "gatekeeper" mutation due to the bulky benzo-ring. |

| Pyrrolo[2,3-d]pyrimidine | Compound 31n [1] | ~0.5 nM | 0.9 nM | The 5-membered fused ring is smaller, allowing it to bypass the steric clash of the methionine gatekeeper (T790M). |

| Pyrimidine-5-carbonitrile | Compound 10b [2] | 8.29 nM | N/A | Monocyclic variants show reduced potency (10-fold lower) due to the loss of hydrophobic surface area provided by the fused ring. |

| 2,4-Diaminopyrimidine | Rociletinib (Active Metabolite) | 5 - 10 nM | < 15 nM | Excellent mutant selectivity. The flexibility allows it to bind covalently to Cys797 without steric conflict. |

Analysis:

-

Potency: Quinazolines > Pyrrolopyrimidines > Monocyclic Pyrimidines.

-

Selectivity/Resistance: Pyrrolopyrimidines > 2,4-Diaminopyrimidines > Quinazolines.

Experimental Protocols

Synthesis of 2,4-Diaminopyrimidine Scaffold (SNAr Method)

This protocol describes the synthesis of a library candidate via Nucleophilic Aromatic Substitution, the most common route for this scaffold.

Reagents: 2,4-dichloropyrimidine, Aniline derivative (R1-NH2), Aliphatic amine (R2-NH2), DIPEA (Base), n-Butanol.

-

C4-Substitution (Regioselective):

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol.

-

Add Aniline derivative (1.0 eq) and DIPEA (1.5 eq).

-

Note: The C4 position is more electrophilic due to the para-nitrogen effect.

-

Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Isolate intermediate via filtration.

-

-

C2-Substitution (Forcing Conditions):

-

Resuspend the C4-substituted intermediate in n-Butanol or DMF.

-

Add the second amine (Aliphatic, 1.2 eq) and DIPEA (2.0 eq).

-

Heat to reflux (100–120°C) for 12 hours.

-

Validation: The C2 chlorine is less reactive and requires thermal activation.

-

-

Purification:

-

Evaporate solvent. Wash with water to remove salts.

-

Recrystallize from Ethanol or purify via Flash Column Chromatography.

-

In Vitro Kinase Inhibition Assay (ADP-Glo Format)

This assay measures the efficacy of the scaffold by quantifying ATP consumption.

Materials: Recombinant Kinase (e.g., EGFR), Substrate (Poly-Glu-Tyr), Ultra-Pure ATP, ADP-Glo Reagent (Promega).

-

Compound Preparation: Prepare 3-fold serial dilutions of the pyrimidine scaffold in 100% DMSO (Top concentration: 10 µM).

-

Enzyme Reaction:

-

In a 384-well white plate, add 2 µL of kinase buffer.

-